1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid
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Overview
Description
The compound “1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H18N4O2S . It is produced by Fluorochem Ltd .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H20N3O2S/c22-18(23)13-6-9-20(10-7-13)12-14-17(15-4-3-11-24-15)19-16-5-1-2-8-21(14)16/h1-5,8,11,13,24H,6-7,9-10,12H2,(H,22,23) . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 342.42 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Anticancer Activity
One area of research involves the efficient synthesis of derivatives related to this compound and evaluating their anticancer activity. For example, Kumar et al. (2013) reported the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives using a microwave irradiation method. These compounds, which include derivatives synthesized from thiophen-2-ylmethanamine, demonstrated good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.
Novel Synthetic Methods
Another significant application is the development of novel synthetic methods for producing compounds that incorporate the imidazo[1,2-a]pyridine or pyrimidine moiety, which is closely related to the core structure of interest. Lifshits et al. (2015) developed a new method for preparing (2-aminopyridin-4-yl)methanol, highlighting the versatility of imidazo[1,2-a]pyridines in synthetic chemistry A. Lifshits, P. N. Ostapchuk, V. K. Brel, 2015.
Antimicrobial Evaluations
Research by Ladani et al. (2009) focused on synthesizing oxopyrimidines and thiopyrimidines of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde. These compounds were assessed for their antibacterial and antifungal activities, demonstrating the potential of such derivatives in developing new antimicrobial agents M. Ladani, S. Tala, J. Akbari, M. F. Dhaduk, H. Joshi, 2009.
Antiprotozoal Agents
Ismail et al. (2004) investigated novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Their study demonstrated the strong DNA affinities of these compounds and their efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their therapeutic potential in treating diseases caused by these pathogens M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to diverse therapeutic effects .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad range of biological activities of imidazole-containing compounds, it can be inferred that the compound would have diverse molecular and cellular effects .
Properties
IUPAC Name |
1-[(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(23)12-4-1-7-20(10-12)11-13-15(14-5-2-9-24-14)19-17-18-6-3-8-21(13)17/h2-3,5-6,8-9,12H,1,4,7,10-11H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCRVLMRQDOLSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(N=C3N2C=CC=N3)C4=CC=CS4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587549 |
Source
|
Record name | 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-78-6 |
Source
|
Record name | 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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